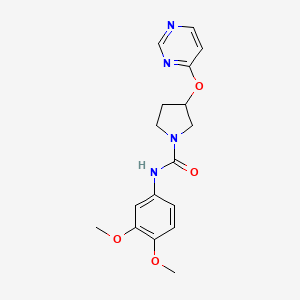![molecular formula C18H20FN3O2S B6427561 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one CAS No. 2034326-19-5](/img/structure/B6427561.png)
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one, also known as 5-FPP, is a synthetic small molecule that has been studied for its potential applications in a variety of scientific research areas. It is a member of the pyrimidin-2-yloxy piperidine family of compounds and is known to have a wide range of biological and pharmacological activities. 5-FPP has been studied for its ability to modulate various biochemical and physiological processes, as well as for its potential to be used in laboratory experiments.
科学研究应用
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one has been studied for its potential applications in a variety of scientific research areas. It has been studied for its ability to modulate the activity of various enzymes, including caspase-3, caspase-7, and caspase-9, which are involved in apoptosis, or programmed cell death. It has also been studied for its potential to act as an anti-inflammatory agent, as well as for its potential to act as an anti-cancer agent. In addition, this compound has been studied for its potential to modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems, which are involved in mood regulation and behavior.
作用机制
Target of Action
Similar compounds have been evaluated for their antimicrobial activity againstE. coli , representing Gram-negative bacteria, S. aureus , representing Gram-positive bacteria, and C. albicans , representing fungi .
Biochemical Pathways
A compound with a similar structure was found to inhibit the jak/stat pathway , which plays a crucial role in cell signaling and function.
Pharmacokinetics
The compound’s structure, as determined by nmr spectroscopy , provides some clues about its potential pharmacokinetic properties. The presence of a fluoropyrimidinyl group, for example, may enhance the compound’s stability and bioavailability.
实验室实验的优点和局限性
The use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively small molecule, which makes it easier to manipulate and use in experiments. In addition, this compound has been found to have a variety of biochemical and physiological effects, which makes it useful for studying the effects of various compounds on different systems. A limitation of this compound is that it is not yet fully understood and further research is needed to fully understand its mechanism of action and potential applications.
未来方向
For research on 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one include further study of its mechanism of action and potential applications, as well as the development of new synthesis methods. In addition, further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential to act as an anti-inflammatory agent and an anti-cancer agent. Finally, further research is needed to develop new methods for using this compound in laboratory experiments, as well as to identify potential therapeutic uses for this compound.
合成方法
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one can be synthesized by a variety of methods, including the use of the pyrimidine ring as a starting material. The pyrimidine ring can be synthesized from the reaction of 2,4-diaminopyrimidine with 5-fluoropyrimidine and then reacted with ethyl chloroformate to form a pyrimidine ring. The piperidine ring can be synthesized from the reaction of piperidine with 1-chloro-3-phenylsulfanylpropane and then reacted with 1-ethoxycarbonyl-3-piperidinol to form the this compound molecule.
属性
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c19-14-11-20-18(21-12-14)24-15-5-4-9-22(13-15)17(23)8-10-25-16-6-2-1-3-7-16/h1-3,6-7,11-12,15H,4-5,8-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQHOMHXTLDANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCSC2=CC=CC=C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2-(methylsulfanyl)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B6427488.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)


![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6427565.png)
![5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B6427568.png)
![(2E)-3-(furan-2-yl)-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B6427573.png)